1-(2,3-Diazidophenyl)methanamine--copper (1/1)
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Overview
Description
1-(2,3-Diazidophenyl)methanamine–copper (1/1) is a coordination compound with the molecular formula C₇H₇CuN₇. This compound is notable for its unique structure, which includes a copper ion coordinated to a 1-(2,3-diazidophenyl)methanamine ligand. The presence of azide groups makes it a compound of interest in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Diazidophenyl)methanamine–copper (1/1) typically involves the reaction of 1-(2,3-diazidophenyl)methanamine with a copper salt, such as copper(II) sulfate or copper(II) chloride, under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the formation of the desired coordination compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially explosive azide groups.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Diazidophenyl)methanamine–copper (1/1) can undergo various chemical reactions, including:
Oxidation: The azide groups can be oxidized to form nitro compounds.
Reduction: The azide groups can be reduced to amines.
Substitution: The azide groups can participate in substitution reactions, such as the Staudinger reaction, to form phosphinimines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Phosphines or other nucleophiles can be used in substitution reactions.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Phosphinimine derivatives.
Scientific Research Applications
1-(2,3-Diazidophenyl)methanamine–copper (1/1) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic and inorganic compounds.
Biology: The compound’s azide groups make it useful in bioconjugation reactions, such as click chemistry, for labeling biomolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(2,3-Diazidophenyl)methanamine–copper (1/1) involves the coordination of the copper ion to the nitrogen atoms of the azide groups. This coordination can stabilize the azide groups and facilitate their participation in various chemical reactions. The copper ion can also act as a catalyst in some reactions, enhancing the reactivity of the azide groups.
Comparison with Similar Compounds
1-(2,3-Diazidophenyl)methanamine–nickel (1/1): Similar structure but with a nickel ion instead of copper.
1-(2,3-Diazidophenyl)methanamine–zinc (1/1): Similar structure but with a zinc ion.
Uniqueness: 1-(2,3-Diazidophenyl)methanamine–copper (1/1) is unique due to the specific coordination environment provided by the copper ion, which can influence the reactivity and stability of the azide groups. The copper ion’s catalytic properties also make this compound particularly useful in certain chemical reactions, such as click chemistry.
This detailed article provides a comprehensive overview of 1-(2,3-Diazidophenyl)methanamine–copper (1/1), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
314273-66-0 |
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Molecular Formula |
C7H7CuN7 |
Molecular Weight |
252.72 g/mol |
IUPAC Name |
copper;(2,3-diazidophenyl)methanamine |
InChI |
InChI=1S/C7H7N7.Cu/c8-4-5-2-1-3-6(11-13-9)7(5)12-14-10;/h1-3H,4,8H2; |
InChI Key |
CFFNQXSVYGHOLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N=[N+]=[N-])N=[N+]=[N-])CN.[Cu] |
Origin of Product |
United States |
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